[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate
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Overview
Description
The compound contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom and other non-carbon atoms . The 1,2,3-triazole ring is a regioisomer of 1,2,4-triazole and has two nitrogen atoms at adjacent positions. These compounds are known for their diverse biological activities .
Molecular Structure Analysis
The compound has a 1,2,3-triazole ring attached to a phenyl ring and a benzenecarboxylate group. The presence of these functional groups could influence the compound’s chemical behavior and interactions .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the 1,2,3-triazole ring and the chlorophenyl groups. Triazoles are known to participate in various chemical reactions, often serving as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the 1,2,3-triazole ring could contribute to its ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Structural Characterization
- Researchers Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and structurally characterized isostructural compounds related to 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl derivatives, providing insights into the molecular conformation and crystallization processes (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
- Dong and Huo (2009) focused on the synthesis and crystal structure of a related compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, through various spectroscopic techniques and X-ray diffraction crystallography (Dong & Huo, 2009).
Bioactivity Studies
- A study by Jian (2003) investigated the bioactivity of a methyl 2 (1H 1,2,4 triazol 1 yl methyl) 1,3 dioxlan 2 yl] phenyl 2 chlorophenyl ether, demonstrating fungicidal activity and plant growth regulating properties (Jian, 2003).
- Bekircan, Ülker, and Menteşe (2015) synthesized novel compounds from 1,2,4-triazol-4-yl derivatives, investigating their inhibition effects on lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015).
Chemical Interaction and Properties Analysis
- Ahmed et al. (2020) analyzed the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, providing insights into the molecular electrostatic potential and interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).
- Shuang-hu (2014) described the preparation and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, highlighting its synthesis process and confirming its structure through various diffraction methods (Shuang-hu, 2014).
Antibacterial Activity
- Sun et al. (1999) synthesized 4-Aryl-1-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-carbonyl) thiosemicarbazides and related derivatives, evaluating their antibacterial activity (Sun et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes in the cytochrome p450 superfamily . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been found to inhibit the activity of their target enzymes, thereby affecting the metabolic processes they are involved in .
Biochemical Pathways
Given its potential interaction with enzymes in the cytochrome p450 superfamily, it may influence various metabolic pathways that these enzymes are involved in .
Pharmacokinetics
Similar compounds have been found to be absorbed and distributed throughout the body, metabolized by enzymes, and excreted .
Result of Action
By inhibiting the activity of their target enzymes, similar compounds can affect the metabolic processes these enzymes are involved in, potentially leading to various physiological effects .
Future Directions
properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O2/c17-10-1-4-13(5-2-10)22-8-12(20-21-22)9-24-16(23)14-6-3-11(18)7-15(14)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBCYPBBUXIPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate |
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